Cas no 90924-01-9 (4-cyano-3,5-dimethylbenzoic acid)
4-cyano-3,5-dimethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-cyano-3,5-dimethyl-
- 4-cyano-3,5-dimethylbenzoic acid
- SCHEMBL474019
- 4-cyano-3,5-dimethyl-benzoic acid
- 90924-01-9
- EN300-343364
- AB10371
- 4-Cyano-3,5-dimethylbenzoicacid
- MFCD14582959
- AKOS027258278
- AS-44489
- DNOXFFNRMSJGBK-UHFFFAOYSA-N
-
- MDL: MFCD14582959
- Inchi: 1S/C10H9NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,1-2H3,(H,12,13)
- InChI Key: DNOXFFNRMSJGBK-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)C(C#N)=C(C)C=1)=O
Computed Properties
- Exact Mass: 175.063328530g/mol
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 61.1Ų
4-cyano-3,5-dimethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB481529-250 mg |
4-Cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 250MG |
€565.70 | 2023-04-20 | ||
| eNovation Chemicals LLC | Y1245513-100mg |
4-cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 95% | 100mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245513-250mg |
4-cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 95% | 250mg |
$295 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245513-1g |
4-cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 95% | 1g |
$790 | 2024-06-06 | |
| Alichem | A010014821-250mg |
4-Cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A010014821-500mg |
4-Cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A010014821-1g |
4-Cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| Enamine | EN300-343364-0.05g |
4-cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 95.0% | 0.05g |
$186.0 | 2025-03-18 | |
| Enamine | EN300-343364-0.1g |
4-cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 95.0% | 0.1g |
$277.0 | 2025-03-18 | |
| Enamine | EN300-343364-0.25g |
4-cyano-3,5-dimethylbenzoic acid |
90924-01-9 | 95.0% | 0.25g |
$396.0 | 2025-03-18 |
4-cyano-3,5-dimethylbenzoic acid Suppliers
4-cyano-3,5-dimethylbenzoic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-cyano-3,5-dimethylbenzoic acid
Recent Advances in the Study of 4-cyano-3,5-dimethylbenzoic acid (CAS: 90924-01-9) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 4-cyano-3,5-dimethylbenzoic acid (CAS: 90924-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive molecule. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery and development.
Recent studies have highlighted the importance of 4-cyano-3,5-dimethylbenzoic acid as a key building block in the synthesis of various pharmaceutical compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors, where the cyano and carboxylic acid functional groups were strategically employed to enhance binding affinity and selectivity. The study reported that derivatives of this compound showed promising activity against several cancer-related kinases, with IC50 values in the low micromolar range.
In the realm of chemical biology, researchers have explored the use of 4-cyano-3,5-dimethylbenzoic acid as a molecular probe. A recent Nature Chemical Biology article (2024) described its application in photoaffinity labeling studies, where the compound was modified with photoreactive groups to investigate protein-ligand interactions. This approach has provided valuable insights into the binding mechanisms of several therapeutic targets, particularly in the field of neurodegenerative diseases.
The synthetic accessibility of 4-cyano-3,5-dimethylbenzoic acid has been another area of active research. A 2023 study in Organic Process Research & Development reported an optimized, scalable synthesis route with improved yield (85%) and purity (>99%). This advancement is particularly significant for industrial applications, as it addresses previous challenges in large-scale production while maintaining cost-effectiveness and environmental sustainability.
Emerging pharmacological studies have revealed interesting properties of 4-cyano-3,5-dimethylbenzoic acid derivatives. Recent in vivo experiments published in European Journal of Pharmacology (2024) demonstrated that certain derivatives exhibit notable anti-inflammatory activity, with reduced cyclooxygenase-2 (COX-2) expression and decreased production of pro-inflammatory cytokines. These findings suggest potential applications in the development of new anti-inflammatory agents with improved safety profiles.
In the context of drug formulation, researchers have investigated the physicochemical properties of 4-cyano-3,5-dimethylbenzoic acid. A 2024 study in Molecular Pharmaceutics characterized its crystal structure and polymorphism, providing crucial information for pharmaceutical development. The study identified two polymorphic forms with distinct dissolution profiles, which could be leveraged to optimize drug delivery systems.
Looking forward, the versatility of 4-cyano-3,5-dimethylbenzoic acid continues to inspire new research directions. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) technology, where its structural features may facilitate the development of novel targeted protein degraders. Additionally, computational studies are underway to predict new biological targets for this scaffold, potentially expanding its therapeutic applications.
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